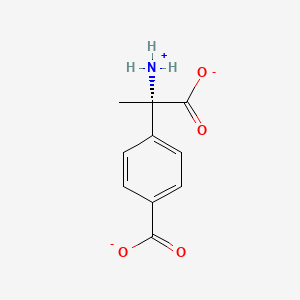
(S)-MCPG sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-MCPG sodium salt, also known as (S)-α-Methyl-4-carboxyphenylglycine sodium salt, is a chemical compound widely used in scientific research. It is primarily known for its role as a selective antagonist of metabotropic glutamate receptors, which are crucial in various neurological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-MCPG sodium salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-α-Methyl-4-carboxyphenylglycine.
Reaction with Sodium Hydroxide: The compound is then reacted with sodium hydroxide to form the sodium salt.
Purification: The product is purified through crystallization or other suitable methods to obtain the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Automated Reaction Systems: Automated systems ensure precise control over reaction conditions.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity.
化学反応の分析
Types of Reactions
(S)-MCPG sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-MCPG sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving metabotropic glutamate receptors to understand their role in cellular signaling.
Medicine: Research on this compound contributes to the development of treatments for neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
(S)-MCPG sodium salt acts as an antagonist of metabotropic glutamate receptors. It binds to these receptors, inhibiting their activation and subsequent signaling pathways. This inhibition affects various cellular processes, including neurotransmitter release and synaptic plasticity.
類似化合物との比較
Similar Compounds
®-MCPG sodium salt: The enantiomer of (S)-MCPG sodium salt, with similar but distinct biological activities.
LY341495: Another metabotropic glutamate receptor antagonist with different selectivity and potency.
MPEP: A selective antagonist for a different subtype of metabotropic glutamate receptors.
Uniqueness
This compound is unique due to its specific selectivity for certain metabotropic glutamate receptors, making it a valuable tool in research focused on these receptors’ roles in neurological processes.
特性
分子式 |
C10H10NO4- |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
4-[(1S)-1-azaniumyl-1-carboxylatoethyl]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/p-1/t10-/m0/s1 |
InChIキー |
DNCAZYRLRMTVSF-JTQLQIEISA-M |
異性体SMILES |
C[C@](C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+] |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


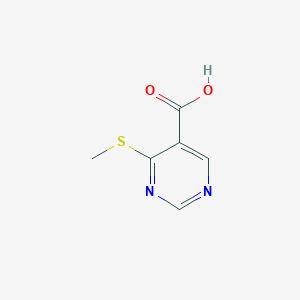
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
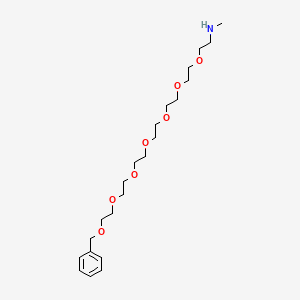
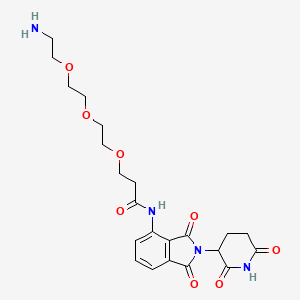
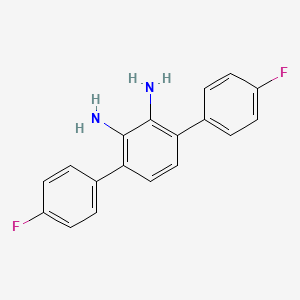
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
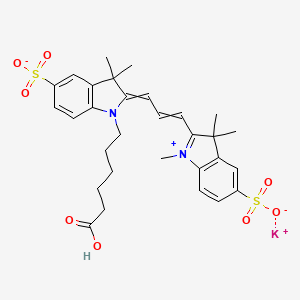
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
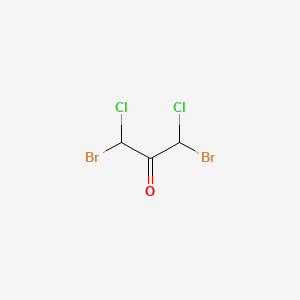
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
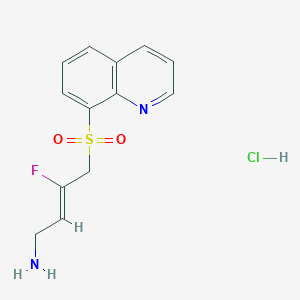
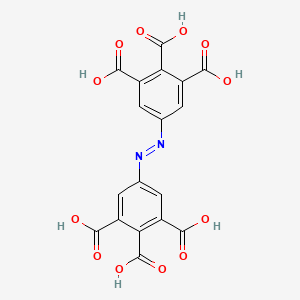
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
